REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:6]([CH2:7][CH2:8][CH2:9][O:10]C2CCCCO2)[NH:5][C:4](=[O:17])[CH2:3]1>C(O)(=O)C.C1COCC1.O>[OH:10][CH2:9][CH2:8][CH2:7][CH:6]1[NH:5][C:4](=[O:17])[CH2:3][CH:2]1[CH3:1] |f:1.2.3|
|
Name
|
title compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(NC1CCCOC1OCCCC1)=O
|
Name
|
acetic acid THF water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1C(CC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |